molecular formula C9H12N2O3 B189146 2-Isopropoxy-5-nitroaniline CAS No. 53965-13-2

2-Isopropoxy-5-nitroaniline

Cat. No.: B189146
CAS No.: 53965-13-2
M. Wt: 196.2 g/mol
InChI Key: NIHHCJZYYQHCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-5-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an isopropoxy group (-OCH(CH3)2) attached to the benzene ring of aniline. Nitroanilines are known for their applications in various fields, including the synthesis of dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-nitroaniline typically involves the nitration of 2-isopropoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxyacids.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

  • Aniline, 2-methoxy-5-nitro-
  • Aniline, 2-ethoxy-5-nitro-
  • Aniline, 2-propoxy-5-nitro-

Comparison: 2-Isopropoxy-5-nitroaniline is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

CAS No.

53965-13-2

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

5-nitro-2-propan-2-yloxyaniline

InChI

InChI=1S/C9H12N2O3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,10H2,1-2H3

InChI Key

NIHHCJZYYQHCHJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N

Key on ui other cas no.

53965-13-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.